molecular formula C9H18N2OS B1655466 4-Morpholinecarbothioamide, N-butyl- CAS No. 36903-87-4

4-Morpholinecarbothioamide, N-butyl-

Cat. No.: B1655466
CAS No.: 36903-87-4
M. Wt: 202.32 g/mol
InChI Key: RVIWQGHHALRZIR-UHFFFAOYSA-N
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Description

4-Morpholinecarbothioamide, N-butyl- (CAS: 36903-87-4) is a heterocyclic compound featuring a morpholine ring substituted with a thiocarboxamide group at the 4-position and an N-butyl chain. Its molecular formula is C₉H₁₇N₂OS, with a structure that combines the polar morpholine oxygen atom and a hydrophobic n-butyl substituent. This unique configuration influences its physicochemical properties, synthetic accessibility, and biological activity. The compound is synthesized via condensation reactions involving secondary amines and thiocarbonyl reagents, with yields varying significantly depending on the method .

Properties

CAS No.

36903-87-4

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N-butylmorpholine-4-carbothioamide

InChI

InChI=1S/C9H18N2OS/c1-2-3-4-10-9(13)11-5-7-12-8-6-11/h2-8H2,1H3,(H,10,13)

InChI Key

RVIWQGHHALRZIR-UHFFFAOYSA-N

SMILES

CCCCNC(=S)N1CCOCC1

Canonical SMILES

CCCCNC(=S)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Compatibility

The synthesis of 4-Morpholinecarbothioamide tolerates diverse secondary amines, including those with hydroxy or methoxy groups. However, the n-butyl chain may complicate purification due to solubility limitations, as seen in other n-butyl-substituted compounds .

Cytotoxicity in Cancer Cell Lines

N-butyl substituents exhibit variable cytotoxicity depending on solubility and target cell lines:

Compound Type Cell Line (IC₅₀, μM) Activity Notes Reference
n-butyl derivatives (soluble) HepG2, MDA-MB-231 Potent inhibition (IC₅₀ < 10 μM)
n-butyl derivatives (insoluble) HCT-116, SMMC-7721 No activity due to poor solubility

The morpholine ring’s polarity may enhance solubility compared to purely aliphatic analogs, but excessive hydrophobicity from the n-butyl group can negate this advantage .

Trypanocidal Activity

N-alkylation significantly enhances trypanocidal potency. For example:

  • Compound 6 (n-butyl-substituted): 6.6× more potent than NFX (a reference drug) but 1.3× less toxic .
  • Morpholine derivatives : Unspecified activity, though structural analogs like piperidine/pyrrolidine carbothioamides show similar trends .

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Carbothioamides

Compound Heterocycle Key Feature Biological Impact
4-Morpholinecarbothioamide Morpholine (O atom) Enhanced polarity Improved solubility vs. aliphatic analogs
1-Pyrrolidinecarbothioamide Pyrrolidine (NH) Basic nitrogen Higher synthetic yield (73%)
1-Piperidinecarbothioamide Piperidine (CH₂) Larger ring size Unspecified activity trends

The morpholine oxygen may facilitate hydrogen bonding in biological targets, while pyrrolidine’s NH group could enhance reactivity .

Alkyl Chain Variations

Substituent Example Compound Potency vs. NFX Toxicity vs. NFX
n-butyl Compound 6 6.6× higher 1.3× lower
Ethyl N-ethyl pentylone Lower Higher (scheduled)
Benzyl Benzyl ether derivatives Less active More toxic

The n-butyl group strikes a balance between potency and toxicity, though solubility remains a critical limitation .

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